molecular formula C20H26FN5 B15120500 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15120500
M. Wt: 355.5 g/mol
InChI Key: ZYOOWKDWFIFHFK-UHFFFAOYSA-N
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Description

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and a suitable catalyst.

    Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a nucleophilic substitution reaction, where the intermediate product reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the fluorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

    Oxidation: N-oxides of the piperazine and pyrrolidine rings.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26FN5

Molecular Weight

355.5 g/mol

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H26FN5/c1-16-14-19(25-8-4-5-9-25)23-20(22-16)26-12-10-24(11-13-26)15-17-6-2-3-7-18(17)21/h2-3,6-7,14H,4-5,8-13,15H2,1H3

InChI Key

ZYOOWKDWFIFHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3F)N4CCCC4

Origin of Product

United States

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